molecular formula C16H8ClFN2OS B3847274 2-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B3847274
M. Wt: 330.8 g/mol
InChI Key: LLLWOVJZUZKNAS-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and modulate the immune response. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and viral infections.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments include its potent antimicrobial and anticancer properties, as well as its potential as a fluorescent probe for detecting metal ions. However, its limitations include its relatively low solubility and stability, as well as its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on this compound. One potential direction is to study its potential as a therapeutic agent for the treatment of viral infections. Another potential direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to fully understand its mechanism of action and to optimize its properties for various applications.

Scientific Research Applications

This compound has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antimicrobial, antiviral, and anticancer properties. Additionally, it has been shown to have potential as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClFN2OS/c17-10-4-3-5-11(18)9(10)8-14-15(21)20-13-7-2-1-6-12(13)19-16(20)22-14/h1-8H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLWOVJZUZKNAS-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C=CC=C4Cl)F)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 3
2-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 4
2-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 5
2-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 6
2-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.